molecular formula C19H21ClFN3O3S B2704016 3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-57-9

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2704016
CAS RN: 897613-57-9
M. Wt: 425.9
InChI Key: DKPQARJQWPSJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-3 inhibitor VIII, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide:

Pharmacological Research

This compound is often studied for its potential pharmacological properties. Its structure, which includes a piperazine moiety, is common in many drugs used to treat various conditions such as psychiatric disorders, cardiovascular diseases, and infections . Researchers investigate its binding affinity to different receptors and its potential as a therapeutic agent.

Neurotransmitter Modulation

The compound’s piperazine component is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors . This makes it a candidate for research into treatments for neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Cancer Research

Studies have explored the compound’s ability to induce apoptosis (programmed cell death) in cancer cells . Its structure allows it to interfere with cell cycle processes, making it a potential candidate for developing new anticancer therapies.

Antimicrobial Activity

The compound’s unique structure is also investigated for its antimicrobial properties. Researchers test its efficacy against various bacterial and fungal strains to determine its potential as a new antimicrobial agent .

Enzyme Inhibition Studies

The compound is used in studies aimed at understanding enzyme inhibition. Its structure allows it to act as an inhibitor for certain enzymes, which can be crucial in developing treatments for diseases where enzyme activity is a factor .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its interactions with various biomolecules help researchers understand complex biological systems and pathways .

Drug Metabolism and Pharmacokinetics

Researchers study the metabolism and pharmacokinetics of this compound to understand how it is absorbed, distributed, metabolized, and excreted in the body. This information is vital for developing safe and effective drugs .

Synthetic Chemistry

The compound is also significant in synthetic chemistry research. Its synthesis and modification help chemists develop new methods and strategies for creating complex molecules, which can be applied in various fields of medicinal chemistry .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are found in a variety of pharmaceuticals, where they often act by interacting with biological receptors .

properties

IUPAC Name

3-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-5-3-4-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPQARJQWPSJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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